4-(3-Oxobutyl)phenyl propionate
Description
Properties
CAS No. |
84604-41-1 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
[4-(3-oxobutyl)phenyl] propanoate |
InChI |
InChI=1S/C13H16O3/c1-3-13(15)16-12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,3-5H2,1-2H3 |
InChI Key |
NBNZUDHERZHGTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The principal method for synthesizing 4-(3-oxobutyl)phenyl propionate involves the esterification of 4-(3-oxobutyl)phenol with propionic acid derivatives. Two main approaches are documented:
Esterification via Propionyl Chloride :
The reaction of 4-(3-oxobutyl)phenol with propionyl chloride in the presence of a base such as pyridine is the most common laboratory synthesis route. This reaction typically proceeds at room temperature under mild conditions, yielding the ester product efficiently. Pyridine acts both as a base to neutralize the hydrochloric acid byproduct and as a catalyst to facilitate the acylation process.Direct Esterification with Propionic Acid :
Alternatively, 4-(3-oxobutyl)phenol can be esterified with propionic acid using acid catalysts under reflux conditions. However, this method is less favored due to lower yields and harsher reaction conditions compared to acyl chloride methods.
Industrial Production Methods
In industrial settings, the synthesis is optimized by employing continuous flow reactors, which allow precise control over temperature, reaction time, and reagent mixing, enhancing yield and purity. Catalysts may be used to accelerate the reaction, and purification techniques such as distillation and chromatography are applied to isolate high-purity this compound suitable for commercial and research applications.
Reaction Conditions and Optimization
| Parameter | Typical Laboratory Conditions | Industrial Conditions |
|---|---|---|
| Starting Material | 4-(3-Oxobutyl)phenol | Same |
| Acylating Agent | Propionyl chloride | Propionyl chloride or propionic acid derivatives |
| Catalyst/Base | Pyridine | Pyridine or other organic bases |
| Temperature | Room temperature (20–25 °C) | Controlled (20–40 °C) in continuous flow |
| Reaction Time | 2–6 hours | Optimized to minutes to hours |
| Purification | Flash chromatography, recrystallization | Distillation, chromatography |
| Yield | Typically >80% | >90% with optimized conditions |
Comparative Analysis with Related Compounds
| Compound Name | Ester Group | Side Chain | Preparation Notes |
|---|---|---|---|
| This compound | Propionate (C2) | 3-Oxobutyl | Esterification with propionyl chloride |
| 4-(3-Oxobutyl)phenyl acetate | Acetate (C1) | 3-Oxobutyl | Similar method with acetyl chloride |
| 4-(3-Oxobutyl)phenyl butyrate | Butyrate (C3) | 3-Oxobutyl | Esterification with butyryl chloride |
The propionate ester imparts unique solubility and reactivity profiles compared to acetate and butyrate esters, influencing the choice of synthetic route and purification strategy.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Starting material prep | 4-(3-Oxobutyl)phenol | Readily available or synthesized |
| 2. Esterification | Propionyl chloride, pyridine, DCM solvent | Room temp, 2–6 h, yields >80% |
| 3. Work-up | Quench with water, extract with DCM | Removal of pyridinium salts |
| 4. Purification | Silica gel chromatography, ethyl acetate/hexanes | Isolate pure ester |
| 5. Industrial scale-up | Continuous flow reactor, catalyst, distillation | Improved yield and throughput |
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxobutyl)phenyl propionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of 4-(3-carboxybutyl)phenyl propionate.
Reduction: Formation of 4-(3-hydroxybutyl)phenyl propionate.
Substitution: Formation of various substituted phenyl propionates depending on the substituent introduced.
Scientific Research Applications
4-(3-Oxobutyl)phenyl propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Oxobutyl)phenyl propionate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation and reduction products may interact with enzymes and receptors, modulating their activity and leading to physiological effects .
Comparison with Similar Compounds
Key Findings:
- Cuelure (Acetate): The most widely used attractant, effective for monitoring and trapping Bactrocera species. Its moderate volatility balances longevity and efficacy in field applications .
- Trifluoroacetate: The electron-withdrawing trifluoroacetyl group may alter interaction with insect olfactory receptors, though its practical use remains niche .
- Propionate (Hypothetical): The longer propionate chain could reduce volatility, extending lure duration but possibly requiring higher initial concentrations for efficacy.
Comparison with Functional Analogs
Functional analogs share the propionate ester group but differ in core structures and applications:
Table 2: Functional Analogs of Propionate Esters
Key Findings:
- TT-S24: Demonstrates the versatility of propionate esters in pharmaceuticals, targeting enzyme inhibition .
- Isobutyl Propionate: Highlights the use of propionates in food industries, valued for low toxicity and pleasant odor .
- Fluorinated Propionates: The 4-fluorophenyl group enhances electronic properties, making these esters useful in synthetic chemistry .
- Antioxidant Propionates: Bulky substituents (e.g., t-butyl groups) improve radical-scavenging efficiency, critical in material science .
Biological Activity
4-(3-Oxobutyl)phenyl propionate, with the molecular formula C13H16O3 and CAS number 84604-41-1, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
This compound features a phenyl ring substituted with a propionate group and a 3-oxobutyl chain. Its unique structural characteristics contribute to its reactivity and biological interactions. The compound's properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | [4-(3-oxobutyl)phenyl] propanoate |
| CAS No. | 84604-41-1 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound may influence various biochemical pathways by undergoing chemical transformations such as oxidation and reduction, which can modulate enzyme and receptor activities. Notably, it has been studied for its role as a prostaglandin EP4 receptor antagonist, which is significant in treating pain and inflammation-related conditions .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : As an EP4 receptor antagonist, it may alleviate pain and inflammation associated with disorders such as arthritis .
- Potential Therapeutic Uses : The compound shows promise in developing therapies for various inflammatory diseases due to its ability to modulate prostaglandin signaling pathways .
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies have demonstrated that this compound can inhibit the production of inflammatory mediators in cell cultures. For instance, it has been shown to decrease levels of pro-inflammatory cytokines like IL-1β and TNF-α in macrophage cell lines.
- Animal Models : In animal studies, the administration of this compound resulted in significant reductions in pain behaviors associated with inflammatory pain models. These findings suggest a potential for clinical applications in pain management.
- Comparison with Similar Compounds : When compared to related compounds such as 4-(3-Oxobutyl)phenyl acetate, this compound exhibited distinct pharmacokinetic profiles that may enhance its efficacy as a therapeutic agent .
Q & A
Q. What are the common synthetic routes for preparing 4-(3-Oxobutyl)phenyl propionate in laboratory settings?
The compound can be synthesized via Steglich esterification , where 4-(3-oxobutyl)phenol reacts with propionic acid derivatives (e.g., propionyl chloride) in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method is noted for its mild reaction conditions and high efficiency in forming esters under anhydrous conditions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Reverse-phase HPLC with a mobile phase of acetonitrile and water (containing 0.1% formic acid) is effective for purity analysis.
- ¹H and ¹³C NMR spectroscopy confirm structural features, such as aromatic protons (δ 6.8–7.2 ppm), the ketone group (δ 2.1–2.3 ppm), and ester carbonyl signals (δ ~170 ppm).
- High-Resolution Mass Spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What stability considerations are critical for storing this compound?
Store the compound under inert gas (e.g., argon) at low temperatures (-20°C) in anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the ester group. Stability should be periodically monitored via HPLC .
Q. How can researchers confirm the purity of this compound post-synthesis?
Purity is confirmed using:
- HPLC-UV (λ = 254 nm) with retention time matching a certified standard.
- Elemental analysis (C, H, O percentages) and melting point determination .
Q. What spectroscopic data (NMR, MS) are characteristic of this compound?
- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), ketone singlet (δ 2.1–2.3 ppm), and methylene groups adjacent to the ester (δ 1.2–1.5 ppm).
- HRMS : Molecular ion [M+H]⁺ at m/z 220.12 (C₁₃H₁₆O₃) .
Advanced Research Questions
Q. How can researchers optimize the esterification yield of this compound?
Key variables include:
Q. What role does the propionate group play in bioactivity compared to other esters (e.g., acetate)?
The propionate ester enhances lipophilicity, potentially improving binding to insect olfactory receptors. Comparative studies with analogs (e.g., cuelure, an acetate ester) suggest chain length influences volatility and receptor affinity. In vitro assays (e.g., electrophysiology) can validate these effects .
Q. How does this compound interact with biological targets in entomological studies?
The compound mimics insect pheromones, binding to G-protein-coupled receptors in antennae. Computational docking studies highlight the ketone and ester moieties as critical for binding. In vivo bioassays (e.g., wind tunnel tests) quantify attractant efficacy .
Q. What challenges arise in synthesizing enantiomerically pure forms of this compound?
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) models reaction pathways (e.g., ester hydrolysis transition states).
- Molecular dynamics simulations predict interactions with biological targets (e.g., insect odorant-binding proteins). These tools guide the design of derivatives with enhanced stability or activity .
Methodological Notes
- Contradictions in Evidence : While cuelure (acetate ester) is well-documented as an attractant, propionate analogs require further validation in bioassays .
- Data Gaps : Limited studies on thermal stability (e.g., TGA analysis) and polymer applications exist for this compound compared to benzoate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
